Cas no 21683-61-4 (3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-)

3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)- structure
21683-61-4 structure
商品名:3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-
CAS番号:21683-61-4
MF:C14H11N3O
メガワット:237.25664
MDL:MFCD00665192
CID:1403883
PubChem ID:3778426

3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)- 化学的及び物理的性質

名前と識別子

    • 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-
    • AKOS015992912
    • CS-0333600
    • HMS2663A12
    • 2-phenyl-5-pyridin-3-yl-4H-pyrazol-3-one
    • MLS000706789
    • CHEMBL1469868
    • SCHEMBL8790381
    • 3-(3-pyridyl)-1-phenyl-4, 5-dihydropyrazol-5-one
    • URELBAFVGJASQK-UHFFFAOYSA-N
    • 3-(3-pyridyl)-l-phenyl-4, 5-dihydropyrazol-5-one
    • 2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one
    • SMR000334295
    • 21683-61-4
    • MFCD00665192
    • 5F-926
    • 1-phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one
    • 2-Phenyl-5-(pyridin-3-yl)-2,4-dihydro-3H-pyrazol-3-one
    • SR-01000736090
    • SR-01000736090-2
    • MDL: MFCD00665192
    • インチ: InChI=1S/C14H11N3O/c18-14-9-13(11-5-4-8-15-10-11)16-17(14)12-6-2-1-3-7-12/h1-8,10H,9H2
    • InChIKey: URELBAFVGJASQK-UHFFFAOYSA-N
    • ほほえんだ: C1C(=NN(C1=O)C2=CC=CC=C2)C3=CN=CC=C3

計算された属性

  • せいみつぶんしりょう: 237.09033
  • どういたいしつりょう: 237.09
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 45.6Ų

じっけんとくせい

  • PSA: 45.56

3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB342197-500mg
2-Phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, 90%; .
21683-61-4 90%
500mg
€678.60 2025-02-22
A2B Chem LLC
AI72736-1mg
1-phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one
21683-61-4 >90%
1mg
$189.00 2024-04-20
A2B Chem LLC
AI72736-10mg
1-phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one
21683-61-4 >90%
10mg
$220.00 2024-04-20
Ambeed
A918745-1g
1-Phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one
21683-61-4 90%
1g
$611.0 2024-04-21
abcr
AB342197-1 g
2-Phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, 90%; .
21683-61-4 90%
1 g
€1,312.80 2023-07-19
abcr
AB342197-100 mg
2-Phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one; .
21683-61-4
100MG
€208.80 2022-06-10
A2B Chem LLC
AI72736-500mg
1-phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one
21683-61-4 >90%
500mg
$598.00 2024-04-20
Apollo Scientific
OR32843-500mg
1-Phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one
21683-61-4 tech
500mg
£539.00 2025-02-20
Apollo Scientific
OR32843-1g
1-Phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one
21683-61-4 tech
1g
£1078.00 2025-02-20
abcr
AB342197-500 mg
2-Phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, 90%; .
21683-61-4 90%
500 mg
€678.60 2023-07-19

3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)- 関連文献

3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-に関する追加情報

Introduction to 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)- (CAS No. 21683-61-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-, identified by its CAS number 21683-61-4, represents a structurally intriguing heterocyclic molecule that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound belongs to the pyrazole class of scaffolds, which are well-documented for their broad spectrum of biological activities and utility in drug design. The presence of multiple pharmacophoric elements, including a phenyl ring and a pyridinyl substituent, endows this molecule with unique chemical and biological properties that make it a promising candidate for further exploration.

Recent advancements in computational chemistry and high-throughput screening have facilitated the discovery of novel bioactive molecules derived from pyrazole derivatives. Among these, 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)- has been identified as a compound with potential therapeutic applications. Its molecular structure suggests that it may interact with various biological targets, making it a valuable scaffold for developing new drugs. The dihydro functionality at the 2-position and the pyridinyl group at the 5-position contribute to its complex electronic properties, which are critical for modulating biological activity.

One of the most compelling aspects of this compound is its ability to modulate enzyme activity. Pyrazole derivatives are known to exhibit inhibitory effects on several enzymes involved in critical metabolic pathways. For instance, studies have shown that compounds with a similar structural motif can inhibit kinases and phosphodiesterases, which are implicated in various diseases, including cancer and inflammatory disorders. The phenyl ring in 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)- may serve as a key pharmacophore for binding to these enzymes, thereby altering their activity and potentially alleviating disease symptoms.

In addition to its enzyme-targeting capabilities, this compound has also been investigated for its potential role in modulating signal transduction pathways. Signal transduction is a fundamental process in cellular biology that governs how cells respond to external stimuli. Dysregulation of these pathways is often associated with diseases such as diabetes, neurodegenerative disorders, and cardiovascular conditions. The pyridinyl substituent in 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)- may interact with receptors or other signaling proteins, thereby influencing cellular communication and potentially offering therapeutic benefits.

Recent research has also explored the antimicrobial properties of pyrazole derivatives. Given the rise of antibiotic-resistant bacteria, there is an urgent need for novel antimicrobial agents. The structural features of 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)- make it a candidate for developing new antibiotics or antimicrobial agents. Preliminary studies have suggested that this compound can disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes, leading to reduced microbial growth.

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)- involves multi-step organic reactions that highlight the synthetic versatility of pyrazole derivatives. The introduction of the phenyl ring and the pyridinyl group requires careful selection of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex pyrazole derivatives more efficiently than ever before. This has opened up new avenues for drug discovery and allowed researchers to explore a wider range of bioactive compounds.

The pharmacokinetic properties of 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)- are also an important consideration in drug development. Factors such as solubility, stability, and metabolic clearance determine how effectively a drug can reach its target site within the body. Computational modeling has been instrumental in predicting these properties before experimental testing is conducted. By leveraging computational tools such as molecular dynamics simulations and quantum mechanics calculations, researchers can optimize the structure of this compound to enhance its pharmacokinetic profile.

In conclusion,3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)- (CAS No. 21683-61-4) is a structurally diverse and biologically active compound with significant potential in chemical biology and medicinal chemistry. Its unique combination of pharmacophoric elements makes it an attractive scaffold for developing new therapeutic agents targeting various diseases. Continued research into this compound will likely uncover additional biological activities and pave the way for novel drug discoveries.

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Amadis Chemical Company Limited
(CAS:21683-61-4)3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-
A1142699
清らかである:99%
はかる:1g
価格 ($):550.0